{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine
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Overview
Description
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine is a bicyclic amine compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom in the ring system. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexane-containing alkenyl alcohols, which undergo iodocyclization with molecular iodine in acetonitrile . This reaction forms the bicyclic structure with the oxygen atom incorporated into the ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine: Similar in structure but with a methyl group attached.
2-Oxabicyclo[2.2.2]octan-6-ol: Another bicyclic compound with a hydroxyl group instead of an amine.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: A derivative with an acetate group.
Uniqueness
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine is unique due to its specific bicyclic structure with an oxygen atom in the ring and an amine group. This combination of features makes it a valuable compound in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octan-4-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6,9H2 |
InChI Key |
FFOVFEXQFJSIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC2)CN |
Origin of Product |
United States |
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